N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine
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Overview
Description
N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine is an organic compound that belongs to the class of diamines This compound features a furan ring substituted with a methyl group at the 5-position and a dimethylamino group attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methyl-furan-2-carbaldehyde and propane-1,3-diamine.
Formation of Intermediate: The 5-methyl-furan-2-carbaldehyde is reacted with propane-1,3-diamine under mild conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine
- N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-butane-1,4-diamine
Uniqueness
N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine is unique due to its specific structural features, such as the presence of a furan ring and the positioning of the dimethylamino group
Properties
IUPAC Name |
N',N'-dimethyl-N-[(5-methylfuran-2-yl)methyl]propane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-10-5-6-11(14-10)9-12-7-4-8-13(2)3/h5-6,12H,4,7-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHRLBHQGIFKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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